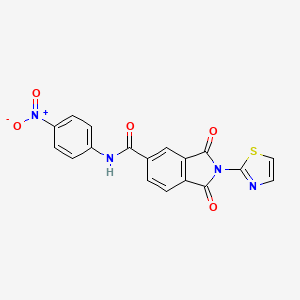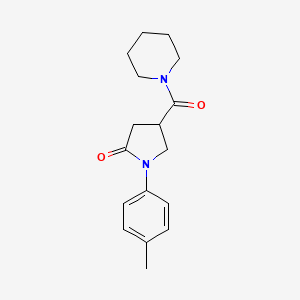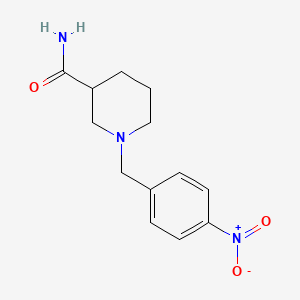
N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide, also known as NPDITC, is a chemical compound that has been used extensively in scientific research for its unique properties. This compound is a derivative of isoindoline and thiazole, which are both heterocyclic compounds. NPDITC has a wide range of applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins. N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein that plays a critical role in the regulation of inflammation and immune response.
Biochemical and physiological effects:
N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high solubility in water. However, N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has some limitations, including its limited bioavailability and poor pharmacokinetic properties.
Orientations Futures
There are several future directions for the research and development of N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide. One potential direction is the development of N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is the optimization of the synthesis and pharmacokinetic properties of N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide to improve its bioavailability and efficacy. Finally, further research is needed to fully understand the mechanism of action of N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide and its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide is a complex process that involves several steps. The first step in the synthesis of N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide is the preparation of 4-nitrophenylhydrazine. This is achieved by the reaction of 4-nitroaniline with hydrazine hydrate. The second step involves the reaction of 4-nitrophenylhydrazine with 2-bromoacetylthiazole to form the intermediate product, which is then reacted with isoindoline-1,3-dione to produce N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide.
Applications De Recherche Scientifique
N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has been extensively used in scientific research due to its unique properties. It has been shown to have potent anticancer, anti-inflammatory, and antioxidant activities. N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)isoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4O5S/c23-15(20-11-2-4-12(5-3-11)22(26)27)10-1-6-13-14(9-10)17(25)21(16(13)24)18-19-7-8-28-18/h1-9H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRGUDHIWFPIRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=NC=CS4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-phenylethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5210083.png)


![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B5210109.png)


![7,10-diphenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5210123.png)
![6-ethyl-N-4-pyridinylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5210127.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-indanecarboxamide](/img/structure/B5210130.png)
![N-[(1-{[1-(2-pyrazinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]urea trifluoroacetate](/img/structure/B5210138.png)

![methyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B5210151.png)
![methyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate](/img/structure/B5210168.png)
![1-butyryl-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5210173.png)